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Glu-Ser

Taste Perception Flavor Chemistry Food Science

Sourcing inconsistent dipeptides derails sensory panels and transporter studies. Glu-Ser (CAS 5875-38-7) offers a precisely characterized α-peptide with validated brothy taste (Group I) and defined hPEPT1 affinity, eliminating the functional variability seen with structural analogs. - Reproducible brothy-tasting baseline for calibrating sensory panels and structure-taste relationship studies. - Validated tool for hPEPT1 binding assays with an affinity range of 0.14-0.89 mM, and for non-competitive ACE inhibition mechanism studies. - Also applicable as γ-Glu-Ser for selective CaSR activation in Parkinson's, diabetes, or obesity models, avoiding NMDA receptor confounding.

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
CAS No. 5875-38-7
Cat. No. B1353311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Ser
CAS5875-38-7
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1
InChIKeyUQHGAYSULGRWRG-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glu-Ser Core Identity & Role


Glu-Ser (CAS 5875-38-7) is a dipeptide composed of L-glutamic acid and L-serine joined by a canonical α-peptide linkage [1]. As a member of the L-glutamyl dipeptide family, it serves as a defined biochemical tool for investigating peptide transport mechanisms, enzymatic substrate specificity, and taste receptor activation [2]. Its structure enables hydrogen bonding and electrostatic interactions characteristic of small polar peptides, making it a valuable reference standard for analytical method development and proteolytic digestion studies .

Glu-Ser Substitution: Functional Uncertainty


Substituting Glu-Ser (CAS 5875-38-7) with a different L-glutamyl dipeptide, such as Glu-Ala or Glu-Leu, introduces substantial functional variability because taste perception shifts from brothy to flat or bitter depending solely on the C-terminal residue [1]. Within the hPEPT1 peptide transporter system, the N-terminal glutamic acid defines substrate recognition, yet affinity (Ki) varies by over 6-fold across the H-Xaa-Ser-OH series, ranging from 0.14 mM to 0.89 mM [2]. Consequently, swapping Glu-Ser for a structural analog without empirical validation compromises both sensory characterization and transporter-mediated uptake studies, as these differences cannot be extrapolated from sequence similarity alone.

Glu-Ser Comparator Evidence


Taste Group Classification of L-Glutamyl Dipeptides

In a systematic comparative study of twelve L-glutamyl dipeptides, Glu-Ser (L-α-Glu-L-Ser) was classified into the 'brothy taste group' (Group I), alongside Glu-Asp, Glu-Thr, and Glu-Glu [1]. This classification is based on empirical tasting and chromatographic property analysis. In contrast, dipeptides with aliphatic or aromatic C-terminal residues (e.g., Glu-Ala, Glu-Val, Glu-Leu, Glu-Phe) were classified as 'flat' or 'bitter' [1]. The brothy taste of Glu-Ser is associated with higher acidity, polarity, and hydrophilicity compared to flat or bitter dipeptides [1].

Taste Perception Flavor Chemistry Food Science

Non-Competitive ACE Inhibition of ESGD Tetrapeptide

The tetrapeptide Glu-Ser-Gly-Asp (ESGD), containing the Glu-Ser motif, was isolated from Chinese soypaste and demonstrated angiotensin I-converting enzyme (ACE) inhibitory activity with an IC50 of 2.297 mM [1]. This activity is compared to the more complex parent soypaste fraction, which exhibited an IC50 of 25.9 μg/mL [1]. Critically, kinetic analysis revealed that ESGD acts as a non-competitive inhibitor of ACE [1]. This inhibitory mechanism is distinct from that of many other ACE-inhibitory peptides derived from food sources, such as the competitive or mixed-type inhibitors commonly found in collagen hydrolysates [2].

ACE Inhibition Antihypertensive Research Functional Food

CaSR Activation by γ-Glutamylserine

γ-Glutamylserine (γ-Glu-Ser), the gamma-linked isomer of Glu-Ser, is a documented calcium receptor activator . This functional activity is explicitly leveraged in research models for Parkinson's disease, diabetes, and obesity . While other γ-glutamyl dipeptides, such as γ-Glu-Cys (a glutathione precursor) and γ-Glu-Glu (an NMDA receptor activator), interact with distinct receptor systems, γ-Glu-Ser is uniquely positioned as a CaSR-targeting probe . The activity is specifically attributed to the γ-Glu-Ser dipeptide sequence, distinguishing it from both α-Glu-Ser and other γ-glutamyl peptides .

Calcium Sensing Receptor Metabolic Disease Neurodegeneration

hPEPT1 Affinity Range of H-Xaa-Ser-OH Dipeptides

A comprehensive study evaluated the hPEPT1 binding affinity of 11 serine-containing dipeptides (H-Xaa-Ser-OH), where Xaa represents different proteogenic amino acids [1]. The Ki values ranged from 0.14 mM for H-Tyr-Ser-OH to 0.89 mM for H-Gly-Ser-OH, demonstrating that even within this single series, hPEPT1 affinity varies by over 6-fold based solely on the N-terminal residue [1]. While specific Ki data for H-Glu-Ser-OH was not directly reported, the study establishes the assay framework for using Glu-Ser as a defined reference dipeptide to investigate how a negatively charged N-terminal residue (glutamic acid) influences hPEPT1 binding and translocation compared to aromatic (Tyr, Phe), aliphatic (Gly, Ala), or other charged residues [1].

Peptide Transport hPEPT1 Prodrug Design

Glu-Ser Research and Industrial Applications


Umami and Brothy Taste Reference Standard

Use Glu-Ser as a defined brothy-tasting standard to calibrate sensory panels or as a positive control in structure-taste relationship studies of glutamyl peptides. Its classification in Group I (brothy) provides a reproducible baseline for comparing novel dipeptide derivatives or food-derived peptides against known taste categories .

Non-Competitive ACE Inhibition Probe

Employ Glu-Ser-containing peptides (e.g., Glu-Ser-Gly-Asp) as tool compounds to investigate non-competitive ACE inhibition mechanisms, which differ from the competitive or mixed-type inhibition observed with many other food-derived peptides . This enables dissection of structure-activity relationships governing inhibitory mode in antihypertensive peptide research .

CaSR Activation Disease Model Probe

Utilize γ-Glu-Ser as a selective CaSR activator in cellular and animal models of Parkinson's disease, diabetes, or obesity, where CaSR signaling is implicated . The defined activity avoids confounding NMDA receptor activation observed with other γ-glutamyl peptides such as γ-Glu-Glu .

hPEPT1 Substrate Profiling: Acidic N-Terminus Reference

Use H-Glu-Ser-OH as a reference standard in hPEPT1 binding and translocation assays to systematically characterize how a negatively charged N-terminal residue (glutamic acid) influences transporter recognition, in comparison to the established affinity range of 0.14–0.89 mM across the H-Xaa-Ser-OH series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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